

2-(4-Methoxy-3-methylphenyl)morpholine basic properties

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Compound of Interest

Compound Name: 2-(4-Methoxy-3-methylphenyl)morpholine

Cat. No.: B13594448

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This technical whitepaper provides an in-depth analysis of the basic physicochemical properties, synthetic pathways, and pharmacological profiling of **2-(4-Methoxy-3-methylphenyl)morpholine**. Designed for medicinal chemists and drug development professionals, this guide synthesizes structural data with field-proven experimental protocols to facilitate downstream research on monoamine transporter modulators.

Structural & Physicochemical Profiling

2-(4-Methoxy-3-methylphenyl)morpholine is a specialized 2-aryl morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve aqueous solubility and pharmacokinetic properties[1]. The substitution pattern on the phenyl ring—specifically the para-methoxy and meta-methyl groups—drastically influences its electronic distribution and steric bulk, which are critical determinants for target receptor affinity.

Table 1: Quantitative Physicochemical Properties

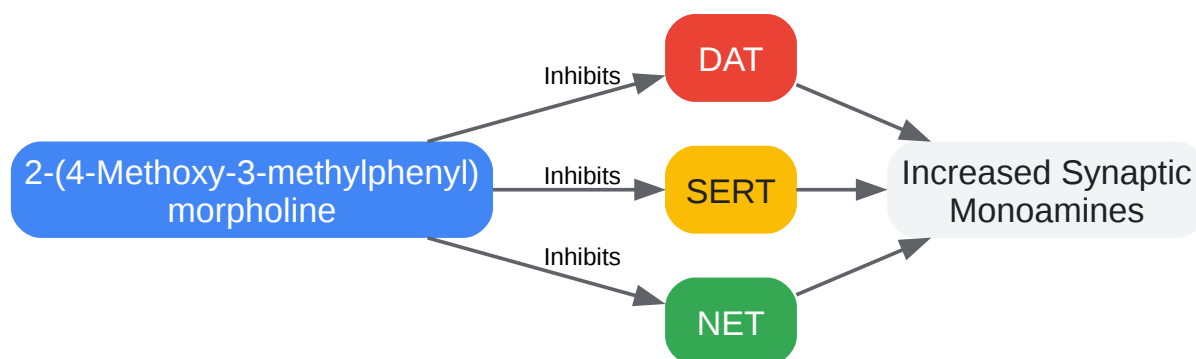
Property	Value
IUPAC Name	2-(4-Methoxy-3-methylphenyl)morpholine
CAS Registry Number	1268096-43-0[2]
Molecular Formula	C ₁₂ H ₁₇ NO ₂ [2]
Molecular Weight	207.27 g/mol [2]
Hydrogen Bond Donors	1[3]
Hydrogen Bond Acceptors	3

| Rotatable Bonds | 2[3] |

Mechanistic Pharmacology: Monoamine Transporter Modulation

Substituted 2-phenylmorpholines (analogues of phenmetrazine) are well-documented modulators of monoamine transporters, specifically targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[4].

Structure-Activity Relationship (SAR) Causality: Unsubstituted 2-phenylmorpholines typically act as potent DAT and NET inhibitors or releasers, with negligible activity at SERT[5]. However, the introduction of a para-methoxy group increases the electron density of the aromatic ring, enhancing cation- π interactions within the transporter binding pocket. As observed in structurally related analogues like 4-methylphenmetrazine (4-MPM), para-substitutions significantly increase SERT affinity, often shifting the pharmacological profile from a pure stimulant to an entactogen-like triple reuptake inhibitor[6][7]. Concurrently, the meta-methyl group introduces steric bulk that can attenuate DAT activity, further refining the molecule's selectivity[5].



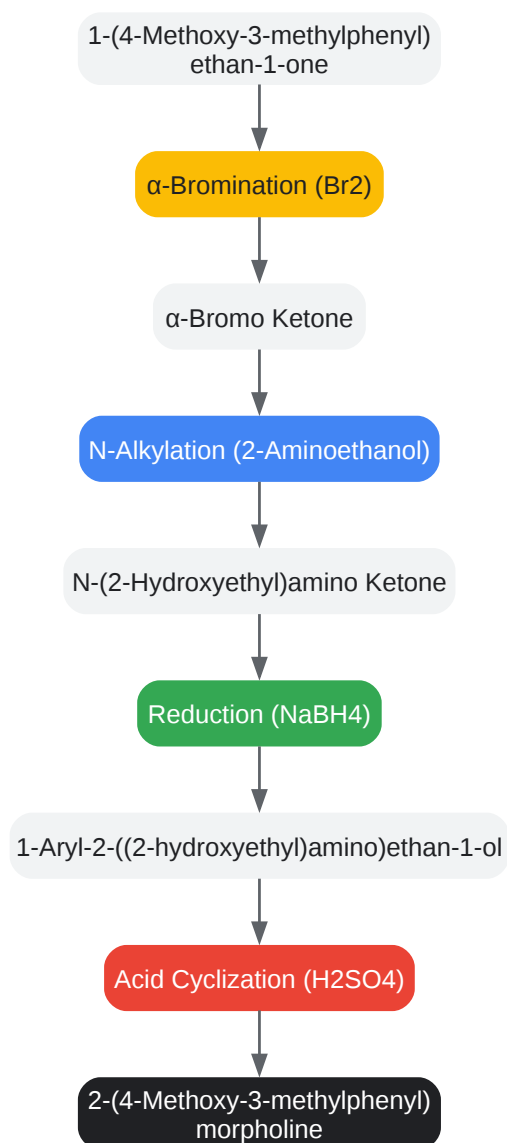
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Fig 1. Pharmacodynamic pathway of monoamine reuptake inhibition by 2-aryl morpholines.

Chemical Synthesis Workflow

While recent advances have introduced photocatalytic diastereoselective annulation strategies for morpholine synthesis using visible-light activation[1], the traditional stepwise cyclization remains the most scalable and robust method for generating 2-aryl morpholines.

Mechanistic Causality of Experimental Choices: The critical step in this workflow is the acid-catalyzed cyclization of the intermediate 1-aryl-2-((2-hydroxyethyl)amino)ethan-1-ol. Sulfuric acid (H₂SO₄) is selected specifically to protonate the benzylic hydroxyl group. Because the resulting benzylic carbocation is highly resonance-stabilized by the electron-donating paramethoxy group, the leaving group (water) departs readily. This facilitates a rapid intramolecular nucleophilic attack by the primary alcohol, ensuring high yields of the morpholine heterocycle without unwanted side reactions.



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Fig 2. Step-by-step synthetic workflow for **2-(4-Methoxy-3-methylphenyl)morpholine**.

Protocol A: Step-by-Step Synthesis

- α -Bromination: Dissolve 1-(4-methoxy-3-methylphenyl)ethan-1-one in glacial acetic acid. Add bromine (Br_2) dropwise at 0°C . Stir for 2 hours, then quench with ice water to precipitate the α -bromo ketone intermediate.
- N-Alkylation: Dissolve the intermediate in ethanol. Add a 2.5x molar excess of 2-aminoethanol and anhydrous K_2CO_3 . Reflux for 4 hours. The excess amine prevents over-alkylation.

- **Ketone Reduction:** Cool the mixture to 0°C and slowly add sodium borohydride (NaBH₄). NaBH₄ is chosen for its chemoselectivity, reducing the ketone to a secondary alcohol without cleaving the ether linkage.
- **Cyclization:** Extract the intermediate into dichloromethane (DCM), evaporate, and dissolve in concentrated H₂SO₄. Stir at 60°C for 3 hours. Neutralize carefully with NaOH to precipitate the final **2-(4-Methoxy-3-methylphenyl)morpholine** base.

In Vitro Pharmacological Profiling

To evaluate the compound's efficacy, a rat brain synaptosome assay is utilized[8].

Protocol B: Self-Validating Monoamine Transporter Assay

To ensure the trustworthiness of the binding data, this protocol employs a mathematically self-validating control system.

- **Tissue Preparation:** Homogenize rat striatum (for DAT) or frontal cortex (for SERT/NET) in ice-cold sucrose buffer. Centrifuge at 1,000 x g, then take the supernatant and centrifuge at 12,000 x g to isolate the synaptosomal pellet.
- **Assay Setup:** Prepare three sets of reaction tubes:
 - **Total Binding (TB):** Buffer + Synaptosomes + Radioligand (e.g., [³H]dopamine). Defines 100% binding.
 - **Non-Specific Binding (NSB):** Buffer + Synaptosomes + Radioligand + 10 μM Indatraline (a known non-selective high-affinity inhibitor).
 - **Test Sample:** Buffer + Synaptosomes + Radioligand + **2-(4-Methoxy-3-methylphenyl)morpholine** (varying concentrations).
- **Incubation & Filtration:** Incubate at 25°C for 30 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

- Validation & Calculation: Measure radioactivity using liquid scintillation spectrometry.
 - Self-Validation Check: The assay mathematically isolates specific transporter binding ($\text{SpecificBinding} = \text{TB} - \text{NSB}$). If the NSB exceeds 30% of the TB, the assay automatically invalidates itself, indicating poor synaptosome integrity or radioligand degradation.

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